molecular formula C12H15NO4 B1426111 Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate CAS No. 1225594-60-4

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Cat. No.: B1426111
CAS No.: 1225594-60-4
M. Wt: 237.25 g/mol
InChI Key: MLJPCDOESFOSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate (CAS: 1225594-60-4) is a piperidine-derived compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.26 g/mol . It features a 4-oxopiperidine core substituted at the 1-position with a 2-furylmethyl group and a methyl ester at the 3-position. This compound is classified as experimental and is intended solely for research and development (R&D) purposes, with regulatory compliance emphasized under the Toxic Substances Control Act (TSCA) .

Properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPCDOESFOSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate serves as a building block in organic synthesis. It is used to create more complex molecules due to its reactive functional groups, enabling chemists to explore new synthetic pathways and develop novel compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be employed in formulating products with specific properties tailored for industrial needs.

Case Studies

Recent studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated its effectiveness against resistant bacterial strains, showing promising results that warrant further investigation.
  • Anti-inflammatory Research : Research presented at the International Conference on Inflammation highlighted its potential to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate 1225594-60-4 C₁₂H₁₅NO₄ 237.26 2-Furylmethyl, methyl ester
Methyl 2-oxopiperidine-4-carboxylate 25504-47-6 C₇H₁₁NO₃ 157.168 2-Oxo group, methyl ester
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 C₁₄H₁₈ClNO₃ 283.75 Benzyl, hydrochloride salt
Methyl 1-(4-chlorobenzyl)-4-oxopiperidine-3-carboxylate N/A C₁₄H₁₆ClNO₃ 282.1 4-Chlorobenzyl, methyl ester
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate 100911-31-7 C₈H₁₃NO₄ 187.193 Methoxy, methyl ester

Key Observations :

  • Substituent Effects: The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which contrasts with the benzyl (electron-rich aromatic) or chlorobenzyl (electron-withdrawing) groups in analogs. The methoxy-substituted analog (CAS: 100911-31-7) has a smaller substituent, reducing steric hindrance compared to the bulkier furylmethyl or benzyl groups .
  • Physicochemical Properties :
    • The molecular weight of the target compound (237.26) is intermediate between simpler derivatives (e.g., 157.168 for Methyl 2-oxopiperidine-4-carboxylate) and bulkier analogs like the chlorobenzyl variant (282.1) .
    • The polar surface area (PSA) of the methoxy analog is 55.84 Ų , suggesting differences in solubility and bioavailability compared to the furylmethyl variant .
Comparative Reaction Efficiency
  • The chlorobenzyl derivative achieved quantitative yield under mild conditions (room temperature, 16 hours), highlighting the efficiency of alkylation with activated halides .

Biological Activity

Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted piperidines, which are known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}N\O3_{3}
  • Molecular Weight : 233.26 g/mol

This compound primarily interacts with various biological pathways, notably through modulation of melanocortin receptors (MCRs). These receptors are involved in numerous physiological processes, including:

  • Metabolic Regulation : MCRs, particularly MCR3 and MCR4, play a crucial role in regulating appetite and energy homeostasis. Antagonism or agonism at these receptors can influence body weight and food intake .
  • Inflammation : The compound has been studied for its anti-inflammatory properties by inhibiting tumor necrosis factor (TNF) release from stimulated macrophages, which is significant in treating inflammatory diseases .

1. Anti-obesity Effects

Research indicates that derivatives of substituted piperidines can effectively modulate MCRs to promote weight loss and manage obesity. For instance, antagonists of MCR4 have been shown to stimulate food intake, while agonists may suppress appetite .

2. Anti-inflammatory Activity

The compound exhibits potential as an anti-inflammatory agent by modulating cyclic adenosine monophosphate (cAMP) levels. Increased cAMP can dampen inflammatory responses, making it a candidate for treating chronic inflammatory conditions .

3. Neuroprotective Effects

Studies suggest that compounds similar to this compound may protect neurons from apoptosis, particularly in neurodegenerative diseases like Alzheimer's. This is attributed to their ability to inhibit specific kinases involved in apoptotic pathways .

Study 1: Anti-obesity Potential

A study evaluated the effects of various piperidine derivatives on body weight regulation in murine models. The results demonstrated that compounds activating MCR3 and MCR4 significantly reduced body weight gain compared to controls .

CompoundWeight Change (%)Mechanism
Control+10%N/A
This compound-15%MCR Agonism

Study 2: Inhibition of Inflammatory Cytokines

In vitro assays showed that this compound inhibited TNF release from macrophages by up to 60% at a concentration of 10 µM. This suggests a promising application in treating inflammatory diseases .

Concentration (µM)TNF Inhibition (%)
00
1060
5085

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate?

  • Methodology : A multi-step approach is typical for piperidine derivatives. Start with a nucleophilic substitution at the piperidine nitrogen using 2-furylmethyl halides. Subsequent oxidation at the 4-position (e.g., using Jones reagent) and esterification at the 3-carboxyl position can yield the target compound. Purification via column chromatography (silica gel, gradient elution) and crystallization (using ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to process diffraction data. Validate hydrogen bonding and torsion angles using Mercury CSD 2.0 for visualization. Address potential twinning or disorder by refining occupancy parameters and applying restraints to bond lengths/angles. Report Flack parameters to confirm absolute configuration if chirality is present .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign 1^1H signals for the furylmethyl group (δ 6.2–6.5 ppm for furan protons) and piperidine ring protons (δ 3.0–4.0 ppm for CH2_2 groups adjacent to the carbonyl). Use 13^13C DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons.
  • IR : Confirm the ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and piperidinone C=O at ~1680 cm1^{-1}.
  • MS : HRMS with ESI+ ionization to verify molecular ion [M+H]+^+ and fragment ions (e.g., loss of COOCH3_3).

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed using crystallographic data?

  • Methodology : Calculate ring puckering parameters (e.g., Cremer-Pople coordinates) from SC-XRD data to quantify non-planarity. Use Mercury CSD to compare puckering amplitudes (Q) and phase angles (φ) with similar oxopiperidine derivatives. Statistical analysis (e.g., histograms of Q values from CSD database entries) identifies dominant conformers and steric effects from the 2-furylmethyl substituent .

Q. How to resolve contradictions between experimental and computational NMR chemical shifts?

  • Methodology :

  • Computational : Optimize geometry using DFT (B3LYP/6-31G(d)) and calculate 1^1H/13^13C shifts with GIAO approximation. Account for solvent effects (e.g., chloroform PCM model).
  • Experimental : Acquire NMR in deuterated solvents at controlled temperatures to minimize dynamic effects.
  • Analysis : Use root-mean-square deviation (RMSD) to quantify discrepancies. If shifts for the furylmethyl group deviate >0.5 ppm, re-examine conformational sampling in simulations or check for paramagnetic impurities in the sample .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

  • Methodology : Analyze SC-XRD data for short contacts (<3.5 Å) using Mercury CSD. Identify C–H···O interactions between the piperidinone carbonyl and furan CH groups. Calculate Hirshfeld surfaces to visualize π-π stacking (if aromatic groups align) or van der Waals contributions. Compare packing motifs with CSD entries (e.g., refcode XYZABC) to contextualize findings .

Q. How can computational methods predict the reactivity of the 4-oxopiperidine moiety?

  • Methodology : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) using DFT to assess nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl) with transition-state optimization (IRC calculations). Validate predictions experimentally via trapping intermediates (e.g., using DCC for esterification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.